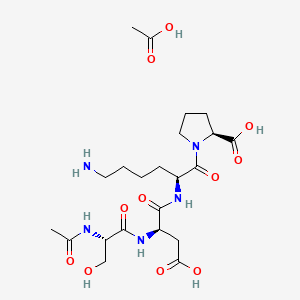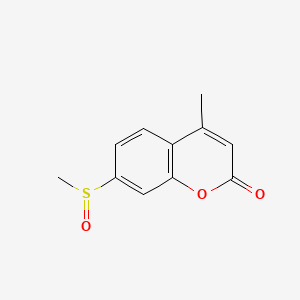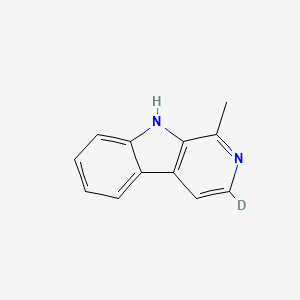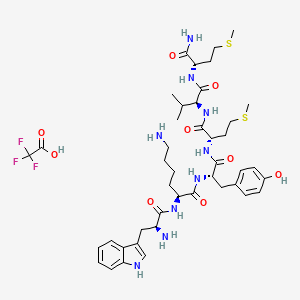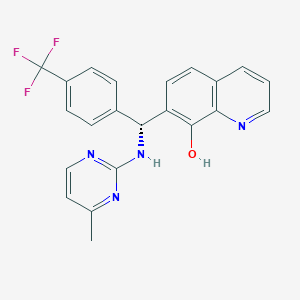
TPX-0131
概要
説明
ゾチザルキブは、経口投与可能な小型の環状構造に基づく、受容体型チロシンキナーゼのアナプラスティックリンパ腫キナーゼ(ALK)阻害剤です。腫瘍の増殖を阻害できるため、潜在的な抗腫瘍活性を有しています。ゾチザルキブはATP結合部位に結合し、ALK野生型チロシンキナーゼ、ALK融合タンパク質、および獲得耐性変異を含む多くのALK点変異を阻害します .
2. 製法
合成経路と反応条件: ゾチザルキブは、環状構造の形成を含む一連の化学反応によって合成されます。具体的な合成経路と反応条件は、企業秘密であり、詳細は公表されていません。 合成には、環化や官能基修飾を含む複数段階の有機反応が関与していることが知られています .
工業生産方法: ゾチザルキブの工業生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、医薬品基準を満たすための厳格な品質管理が含まれます。 生産方法は、商業生産のためにスケーラブルで費用対効果が高いように設計されています .
準備方法
Synthetic Routes and Reaction Conditions: Zotizalkib is synthesized through a series of chemical reactions that involve the formation of a macrocyclic structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the synthesis involves multiple steps of organic reactions, including cyclization and functional group modifications .
Industrial Production Methods: The industrial production of Zotizalkib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production methods are designed to be scalable and cost-effective for commercial manufacturing .
化学反応の分析
反応の種類: ゾチザルキブは、次のようなさまざまな化学反応を起こします。
酸化: ゾチザルキブは特定の条件下で酸化され、酸化誘導体になります。
還元: 還元反応を起こして、還元型になります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたゾチザルキブのさまざまな誘導体があり、これらは異なる生物活性を示す可能性があります .
4. 科学研究への応用
ゾチザルキブには、次のようないくつかの科学研究への応用があります。
化学: ALK関連のシグナル伝達経路を研究し、新しいALK阻害剤を開発するためのツール化合物として使用されます。
生物学: 細胞プロセスにおけるALKの役割とそのがんにおける影響を理解するための研究に用いられます。
医学: 非小細胞肺がんやその他の固形腫瘍を含む、ALK陽性がんの治療に役立つ可能性を調査されています。
科学的研究の応用
Zotizalkib has several scientific research applications, including:
Chemistry: Used as a tool compound to study ALK-related signaling pathways and to develop new ALK inhibitors.
Biology: Employed in research to understand the role of ALK in cellular processes and its implications in cancer.
Medicine: Investigated for its potential use in treating ALK-positive cancers, including non-small cell lung cancer and other solid tumors.
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs
作用機序
ゾチザルキブは、ALKの活性を阻害することで効果を発揮します。ALKのATP結合部位に結合し、下流のシグナル伝達経路のリン酸化と活性化を防ぎます。この阻害は、ALK媒介シグナル伝達を妨げ、ALKを発現する腫瘍細胞の増殖を阻害し、アポトーシスを誘導します。 分子標的は、ALK野生型チロシンキナーゼ、ALK融合タンパク質、およびさまざまなALK点変異です .
類似化合物:
ロラチニブ: 作用機序は似ていますが、効力と耐性プロファイルが異なる別のALK阻害剤です。
レポトレクチニブ: より幅広いALK変異に対して活性を持つ次世代ALK阻害剤です。
クリゾチニブ: 特定の耐性変異に対する効力が低い、旧世代のALK阻害剤です
ゾチザルキブの独自性: ゾチザルキブは、他のALK阻害剤に対する耐性を付与するものを含め、幅広いALK耐性変異を阻害できる点が特徴です。 小型の環状構造により、ATP結合部位への結合性が向上し、強力なALK阻害剤となっています .
類似化合物との比較
Lorlatinib: Another ALK inhibitor with a similar mechanism of action but different potency and resistance profiles.
Repotrectinib: A next-generation ALK inhibitor with activity against a broader range of ALK mutations.
Crizotinib: An earlier generation ALK inhibitor with less potency against certain resistance mutations
Uniqueness of Zotizalkib: Zotizalkib is unique in its ability to inhibit a wide range of ALK resistance mutations, including those that confer resistance to other ALK inhibitors. Its compact macrocyclic structure allows for better binding within the ATP binding boundary, making it a potent inhibitor of ALK .
特性
IUPAC Name |
(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAMRXVQSGVCJX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648641-36-3 | |
| Record name | TPX-0131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2648641363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zotizalkib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKJ4Z6RBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


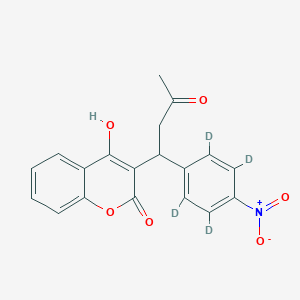
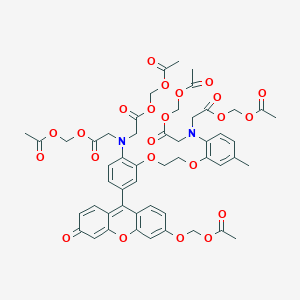
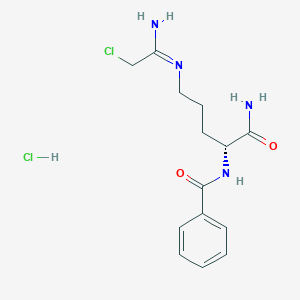
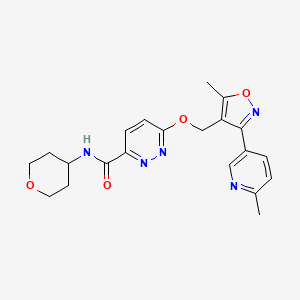
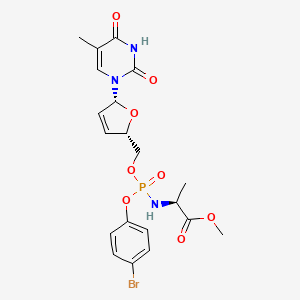
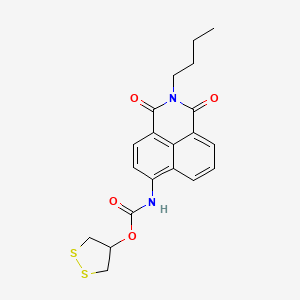
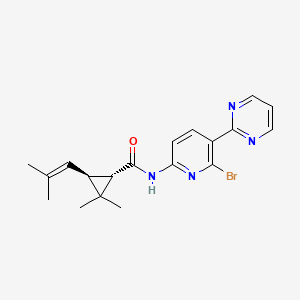
![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)
